molecular formula C22H34N2O6 B14784926 Boc-Leu-y(CH2NH)-Asp(OBzl)-OH

Boc-Leu-y(CH2NH)-Asp(OBzl)-OH

Cat. No.: B14784926
M. Wt: 422.5 g/mol
InChI Key: AUVZCWDQLBTZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Leu-y(CH2NH)-Asp(OBzl)-OH is a synthetic peptide compound. It is composed of a sequence of amino acids, specifically leucine (Leu) and aspartic acid (Asp), with protective groups such as tert-butyloxycarbonyl (Boc) and benzyl (OBzl) attached to the amino and carboxyl groups, respectively. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-y(CH2NH)-Asp(OBzl)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling step.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput techniques and optimization of reaction conditions ensures the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Boc-Leu-y(CH2NH)-Asp(OBzl)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc and OBzl protecting groups using acidic conditions (e.g., TFA for Boc and hydrogenation for OBzl).

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.

    Oxidation and Reduction: Potential oxidation of the methylene group (CH2) to form a carbonyl group or reduction to form a methylene group.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, hydrogenation for OBzl removal.

    Coupling: DCC or DIC with HOBt or other additives.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products Formed

    Deprotected Peptide: Removal of Boc and OBzl groups yields the free peptide.

    Extended Peptide Chains: Coupling reactions extend the peptide chain with additional amino acids.

Scientific Research Applications

Boc-Leu-y(CH2NH)-Asp(OBzl)-OH has various applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of Boc-Leu-y(CH2NH)-Asp(OBzl)-OH depends on its specific application. In general, it interacts with molecular targets through peptide bonds and side-chain interactions. The protective groups (Boc and OBzl) provide stability during synthesis and can be selectively removed to expose reactive sites.

Comparison with Similar Compounds

Similar Compounds

    Boc-Leu-Asp(OBzl)-OH: Similar structure but lacks the methylene group (CH2NH).

    Boc-Leu-Gly-Asp(OBzl)-OH: Contains glycine (Gly) instead of the methylene group.

    Boc-Leu-Asp(OMe)-OH: Uses a methyl ester (OMe) instead of a benzyl ester (OBzl).

Uniqueness

Boc-Leu-y(CH2NH)-Asp(OBzl)-OH is unique due to the presence of the methylene group (CH2NH), which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific synthetic and research applications.

Properties

IUPAC Name

2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZCWDQLBTZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.